![molecular formula C24H17F5N2O3 B14088771 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol](/img/structure/B14088771.png)
2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a methoxyphenyl group and a pentafluorobenzyl ether group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclization of hydrazine derivatives with β-diketones to form the pyrazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the pentafluorobenzyl ether group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Scale-up processes would also consider factors such as reaction time, cost-effectiveness, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy and pentafluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, KOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of nitro groups would produce amines.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol
- 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(trifluoromethyl)oxy]phenol
- 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(chlorobenzyl)oxy]phenol
Uniqueness
2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol is unique due to the presence of the pentafluorobenzyl ether group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C24H17F5N2O3 |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H17F5N2O3/c1-11-18(14-5-3-4-6-17(14)33-2)24(31-30-11)13-8-7-12(9-16(13)32)34-10-15-19(25)21(27)23(29)22(28)20(15)26/h3-9,32H,10H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
FZOCYDQWQNOYOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)O)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
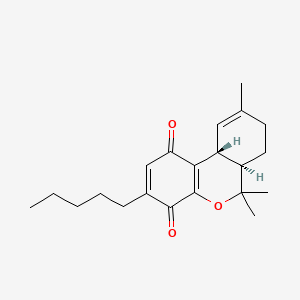
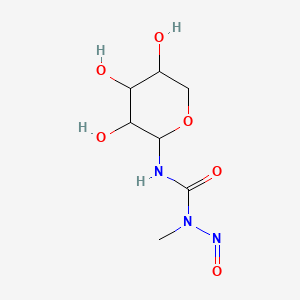
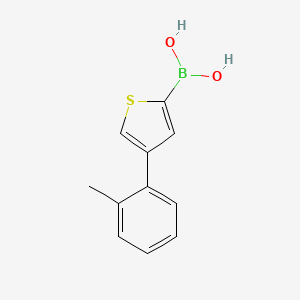
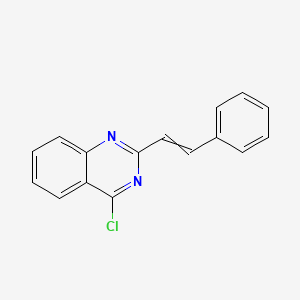
![7-(4-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14088709.png)
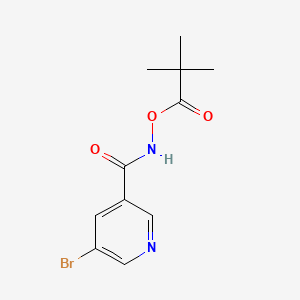
![1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14088730.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B14088732.png)
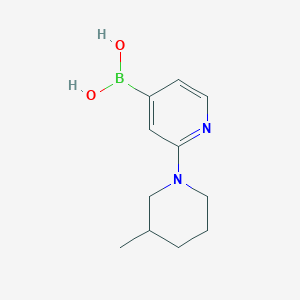
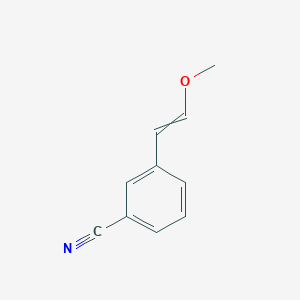
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B14088759.png)

![(S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14088764.png)
